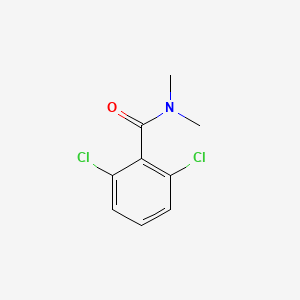
3-Methyl-1-phenyl-2-(1h) pyridone
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves the reaction of 3-methyl-2-pyridone with phenylhydrazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-2-(1H)-pyridone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-2-(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives .
科学研究应用
3-Methyl-1-phenyl-2-(1H)-pyridone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in fibroblast proliferation and collagen synthesis.
Medicine: Approved for the treatment of idiopathic pulmonary fibrosis and investigated for its potential in treating other fibrotic conditions such as liver and renal fibrosis
Industry: Utilized in the development of antifibrotic drugs and other therapeutic agents
作用机制
The mechanism of action of 3-Methyl-1-phenyl-2-(1H)-pyridone involves the inhibition of fibroblast proliferation and collagen synthesis. It modulates the activity of several growth factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By interfering with these pathways, it reduces the deposition of extracellular matrix and alleviates fibrosis .
相似化合物的比较
Similar Compounds
Nintedanib: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.
Metformin: Though primarily an antidiabetic drug, it has shown some antifibrotic properties.
Dexamethasone: A corticosteroid with anti-inflammatory and antifibrotic effects
Uniqueness
3-Methyl-1-phenyl-2-(1H)-pyridone is unique due to its broad-spectrum antifibrotic activity and its ability to modulate multiple cytokines and growth factors involved in fibrosis. Unlike some other antifibrotic agents, it has a well-established safety profile and is approved for clinical use in several countries .
属性
IUPAC Name |
3-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXWHCHYKZGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431144 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53427-93-3 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


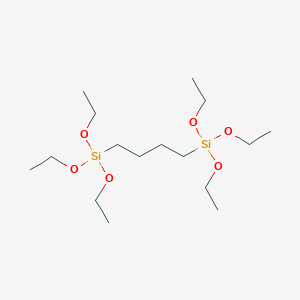
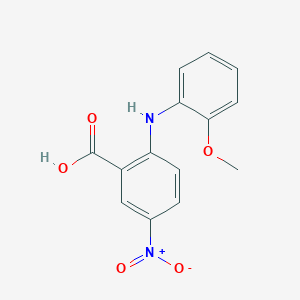
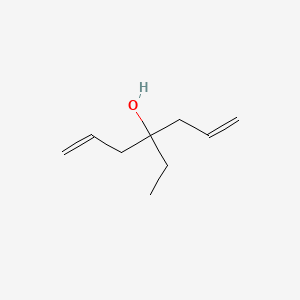
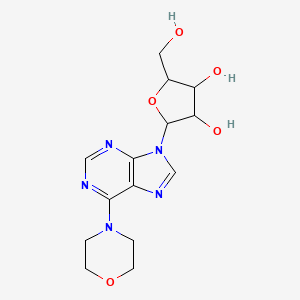
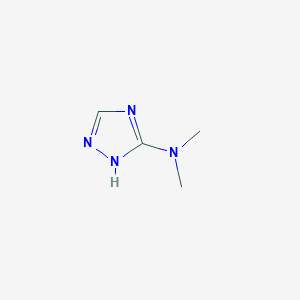
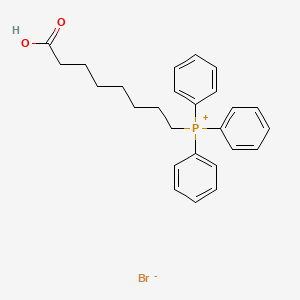
![3-methylene-1-oxaspiro[4.5]decan-2-one](/img/structure/B3053313.png)
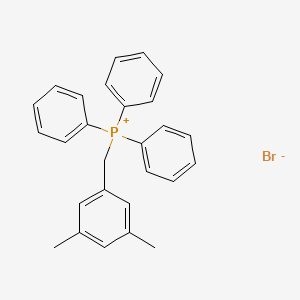
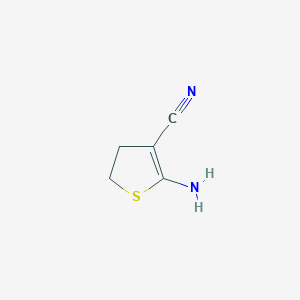
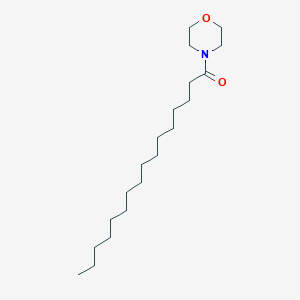
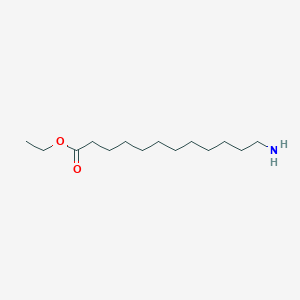

![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B3053323.png)
